molecular formula C9H14ClNO B8360435 3-Butyl-4-chloromethyl-5-methyl-isoxazole

3-Butyl-4-chloromethyl-5-methyl-isoxazole

Cat. No. B8360435
M. Wt: 187.66 g/mol
InChI Key: LWEULERGWMSOOT-UHFFFAOYSA-N
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Patent
US08357703B2

Procedure details

To a solution of (3-butyl-5-methyl-isoxazol-4-yl)-methanol (1.00 g, 5.9 mmol) in dichloromethane (10 mL) was added thionyl chloride (1.41 g, 11.8 mmol) dropwise at 0° C. After 1 h, the reaction mixture was evaporated to afford the title compound (980 mg, 88%) as a light brown liquid. MS: m/e=208.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:9]([CH2:10]O)=[C:8]([CH3:12])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:15])=O>ClCCl>[CH2:1]([C:5]1[C:9]([CH2:10][Cl:15])=[C:8]([CH3:12])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)C1=NOC(=C1CO)C
Name
Quantity
1.41 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1=NOC(=C1CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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